molecular formula C10H10N4O2 B11889048 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid CAS No. 817165-71-2

3,6-Diamino-7-methylquinoxaline-2-carboxylic acid

Katalognummer: B11889048
CAS-Nummer: 817165-71-2
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: SJGNGPMAKOYBPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine . Another method includes the reaction of 2,3-dichloroquinoxaline with thiourea .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often employed to ensure efficient and sustainable production .

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can lead to the formation of amine derivatives .

Wirkmechanismus

The mechanism of action of 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

817165-71-2

Molekularformel

C10H10N4O2

Molekulargewicht

218.21 g/mol

IUPAC-Name

3,6-diamino-7-methylquinoxaline-2-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c1-4-2-6-7(3-5(4)11)14-9(12)8(13-6)10(15)16/h2-3H,11H2,1H3,(H2,12,14)(H,15,16)

InChI-Schlüssel

SJGNGPMAKOYBPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1N)N=C(C(=N2)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.